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Compound of Interest

Compound Name: prim-O-Glucosylangelicain

Cat. No.: B12385053 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural products are a vital source of chemical diversity and have historically been a

cornerstone of drug discovery. The accurate and unambiguous determination of their complex

structures is fundamental to understanding their biological activity and potential therapeutic

applications. prim-O-Glucosylangelicain is a pyranocoumarin glycoside, a class of

compounds known for a wide range of biological activities. Nuclear Magnetic Resonance

(NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation

of such novel compounds in solution.[1][2] This application note provides a detailed protocol for

the structural determination of prim-O-Glucosylangelicain using a suite of one-dimensional

(1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC.

Note: The following data is representative for a compound of this class, based on published

data for structurally similar furanocoumarin glycosides.[3][4]

Structural Hypothesis
The proposed structure for prim-O-Glucosylangelicain consists of an angelicin-type

furanocoumarin aglycone linked to a β-D-glucopyranosyl moiety. The key structural questions

to be answered by NMR are the precise substitution pattern on the aglycone and the exact

location of the glycosidic linkage. The critical connection is the O-glycosidic bond between the

anomeric carbon of the glucose unit and a primary hydroxyl group on the angelicin core.
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Data Presentation
¹H and ¹³C NMR Spectroscopic Data
The complete assignment of proton and carbon signals is the foundation of structural

elucidation.[5][6][7] The following tables summarize the assigned chemical shifts (δ) in ppm and

coupling constants (J) in Hz for prim-O-Glucosylangelicain, recorded in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Data for prim-O-Glucosylangelicain (500 MHz for ¹H, 125 MHz for

¹³C, in DMSO-d₆)
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Position δC (ppm)
δH (ppm) (Multiplicity, J in
Hz)

Aglycone Moiety

2 160.5 -

3 113.1 6.31 (d, 9.8)

4 144.2 8.15 (d, 9.8)

4a 114.9 -

5 148.5 -

6 112.5 7.40 (s)

8 125.0 -

8a 145.1 -

9 102.1 7.18 (d, 2.2)

10 149.3 8.01 (d, 2.2)

5-CH₂ 65.8 4.85 (d, 5.5)

Glucose Moiety

1' 103.5 4.95 (d, 7.5)

2' 74.2 3.20 (m)

3' 77.0 3.35 (m)

4' 70.5 3.15 (m)

5' 77.8 3.45 (m)

6' 61.3 3.70 (m), 3.50 (m)

Key 2D NMR Correlations
2D NMR experiments reveal through-bond and through-space correlations, which are essential

for assembling the molecular structure.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings (²J, ³J), establishing

spin systems.[8][9][10]

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their

attached carbons (¹JCH).[11]

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between

protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for connecting

spin systems and identifying quaternary carbons.[2]

Table 2: Key 2D NMR Correlations for prim-O-Glucosylangelicain

Proton (δH)
COSY Correlations
(δH)

HSQC Correlation
(δC)

Key HMBC
Correlations (δC)

8.15 (H-4) 6.31 (H-3) 144.2
160.5 (C-2), 114.9 (C-

4a), 148.5 (C-5)

6.31 (H-3) 8.15 (H-4) 113.1
160.5 (C-2), 114.9 (C-

4a)

8.01 (H-10) 7.18 (H-9) 149.3
125.0 (C-8), 145.1 (C-

8a)

7.18 (H-9) 8.01 (H-10) 102.1
125.0 (C-8), 145.1 (C-

8a)

4.85 (5-CH₂) - 65.8
148.5 (C-5), 112.5 (C-

6), 114.9 (C-4a)

4.95 (H-1') 3.20 (H-2') 103.5
65.8 (5-CH₂)*, 77.0

(C-3'), 77.8 (C-5')

3.70, 3.50 (H-6') 3.45 (H-5') 61.3 77.8 (C-5'), 70.5 (C-4')

*Crucial correlation establishing the glycosidic linkage.

Experimental Protocols
Sample Preparation
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Weigh approximately 5-10 mg of purified prim-O-Glucosylangelicain.

Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

Vortex the mixture briefly to ensure complete dissolution.

Transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a

cryoprobe for enhanced sensitivity.[5]

¹H NMR:

Pulse Program: Standard single-pulse (zg30).

Acquisition Time: 3.0 s.

Relaxation Delay: 2.0 s.

Number of Scans: 16.

Spectral Width: 12 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled with NOE (zgpg30).

Acquisition Time: 1.5 s.

Relaxation Delay: 2.0 s.

Number of Scans: 1024.

Spectral Width: 240 ppm.

gCOSY (gradient-selected COSY):
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Pulse Program: cosygpqf.

Data Points: 2048 (F2) x 256 (F1).

Number of Scans: 8 per increment.

Relaxation Delay: 1.5 s.

gHSQC (gradient-selected HSQC):

Pulse Program: hsqcedetgpsisp2.3 (edited for CH/CH₃ vs. CH₂ phase).

¹JCH Coupling Constant: Optimized for 145 Hz.

Number of Scans: 16 per increment.

Relaxation Delay: 1.5 s.

gHMBC (gradient-selected HMBC):

Pulse Program: hmbcgpndqf.

Long-range Coupling Constant: Optimized for 8 Hz.

Number of Scans: 32 per increment.

Relaxation Delay: 2.0 s.

Data Processing
Spectra should be processed using appropriate software (e.g., MestReNova, TopSpin, VnmrJ).

Processing steps include Fourier transformation, phase correction, baseline correction, and

referencing the solvent peak (DMSO-d₆ at δH 2.50 and δC 39.52 ppm).

Visualization of Workflows and Correlations
Structural Elucidation Workflow
The logical flow from sample isolation to final structure confirmation is a systematic process.
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Caption: Workflow for NMR-based structural elucidation.
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Key HMBC and COSY Correlations
Visualizing the key correlations on the proposed structure provides a clear confirmation of the

atomic connectivity. The HMBC correlation from the anomeric proton (H-1') to the aglycone's

methylene carbon (5-CH₂) is definitive for establishing the glycosylation site.

Caption: Key COSY and HMBC correlations in prim-O-Glucosylangelicain.

Conclusion
The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy

provides a robust and efficient method for the complete structural elucidation of complex

natural products like prim-O-Glucosylangelicain. The analysis of ¹H and ¹³C chemical shifts,

proton-proton spin systems from COSY, and one-bond C-H correlations from HSQC allows for

the assignment of the aglycone and sugar moieties. Critically, the long-range C-H correlations

observed in the HMBC spectrum unambiguously establish the connectivity between these

fragments, confirming the glycosylation site and finalizing the complete chemical structure.

These protocols are broadly applicable to the structural determination of other glycosylated

natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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